2',3'-Dibromo-5'-fluorophenacyl bromide
Overview
Description
2’,3’-Dibromo-5’-fluorophenacyl bromide is a chemical compound belonging to the phenacyl bromide family It is characterized by the presence of bromine and fluorine atoms attached to a phenacyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dibromo-5’-fluorophenacyl bromide typically involves the bromination and fluorination of phenacyl bromide derivatives. One common method includes the following steps:
Bromination: The starting material, phenacyl bromide, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces bromine atoms at the 2’ and 3’ positions of the phenacyl group.
Fluorination: The brominated intermediate is then treated with a fluorinating agent, such as hydrogen fluoride (HF) or a fluorinating reagent like diethylaminosulfur trifluoride (DAST), to introduce a fluorine atom at the 5’ position.
Industrial Production Methods
Industrial production of 2’,3’-Dibromo-5’-fluorophenacyl bromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dibromo-5’-fluorophenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or hydrocarbons.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the compound to form carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), mild heating.
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran), low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions, room temperature to moderate heating.
Major Products Formed
Substitution: Various substituted phenacyl derivatives.
Reduction: Alcohols, hydrocarbons.
Oxidation: Carboxylic acids, ketones.
Scientific Research Applications
2’,3’-Dibromo-5’-fluorophenacyl bromide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to modify amino acid residues.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2’,3’-Dibromo-5’-fluorophenacyl bromide exerts its effects involves the interaction of its bromine and fluorine atoms with target molecules. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their function. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable tool in chemical and biological studies.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-fluorophenacyl bromide
- 2,3-Dibromo-4-fluoroacetophenone
- 2’,3’-Dibromo-4’-fluorophenacyl bromide
Uniqueness
2’,3’-Dibromo-5’-fluorophenacyl bromide is unique due to the specific positioning of its bromine and fluorine atoms, which confer distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where precise molecular modifications are required.
By comparing it with similar compounds, researchers can identify the specific advantages and limitations of 2’,3’-Dibromo-5’-fluorophenacyl bromide, thereby optimizing its use in various scientific and industrial applications.
Properties
IUPAC Name |
2-bromo-1-(2,3-dibromo-5-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br3FO/c9-3-7(13)5-1-4(12)2-6(10)8(5)11/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFHTJMWYHQQHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CBr)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br3FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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